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(2R)-3-methoxybutan-2-amine

Cat. No.: B12280823
M. Wt: 103.16 g/mol
InChI Key: ZAZPNEAXPOUSEQ-CNZKWPKMSA-N
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Description

Contextualization of Chiral Amines in Advanced Organic Synthesis

Chiral amines are indispensable tools in modern organic chemistry. sigmaaldrich.com They are widely used as resolving agents to separate mixtures of stereoisomers, as chiral auxiliaries to control the stereochemical outcome of a reaction, and as fundamental building blocks for the synthesis of enantiomerically pure compounds. sigmaaldrich.com The demand for single-enantiomer drugs has driven the development of new and efficient methods for synthesizing chiral amines. acs.org This is because the different stereoisomers of a drug can have vastly different biological effects, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. patsnap.comtutorchase.com

Significance of Stereospecific Amines as Precursors for Complex Molecules

Stereospecific amines, like (2R)-3-methoxybutan-2-amine, are of paramount importance as they allow for the direct incorporation of a defined stereocenter into a target molecule. This is a key strategy in the synthesis of complex organic molecules, where controlling the three-dimensional arrangement of atoms is essential for the molecule's function. ijfans.org The use of such precursors simplifies the synthetic route and avoids the often difficult and costly process of separating stereoisomers at a later stage. ijfans.org The ability to build upon a pre-existing stereochemically defined fragment is a powerful tool for synthetic chemists.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and its related structures focuses on its application as a key intermediate in the synthesis of biologically active compounds. For instance, the hydrochloride salt of this amine is noted as a versatile small molecule scaffold. biosynth.com The related compound, (2S,3S)-3-Methoxybutan-2-amine hydrochloride, is utilized as a chiral building block in the synthesis of complex organic molecules and as a precursor for biologically active molecules. Research has also explored the synthesis of precursors for important pharmaceuticals using stereoselective methods to create chiral amines. acs.org

Academic Scope and Research Objectives for Investigations of the Compound

The primary academic interest in this compound lies in its potential as a chiral building block. Research objectives often revolve around developing new synthetic methodologies that utilize this amine to create novel and complex molecular structures. A key goal is to achieve high levels of stereocontrol in these reactions, ensuring the formation of the desired stereoisomer with high purity. ijfans.org Furthermore, researchers are interested in exploring the range of chemical transformations that this amine can undergo while retaining its stereochemical integrity.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C5H13NO
Molar Mass 103.16 g/mol
CAS Number 1313524-03-3

This data is compiled from publicly available chemical databases. chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B12280823 (2R)-3-methoxybutan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2R)-3-methoxybutan-2-amine

InChI

InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5?/m1/s1

InChI Key

ZAZPNEAXPOUSEQ-CNZKWPKMSA-N

Isomeric SMILES

C[C@H](C(C)OC)N

Canonical SMILES

CC(C(C)OC)N

Origin of Product

United States

Synthetic Methodologies for the Enantioselective Preparation of 2r 3 Methoxybutan 2 Amine

Direct Enantioselective Synthesis Approaches

Substrate-Controlled Stereoselective Syntheses

Derivation from Chiral Pool Starting Materials

The synthesis of enantiomerically pure compounds from the chiral pool—naturally occurring, inexpensive, and enantiopure molecules—is a cornerstone of asymmetric synthesis. aalto.fi For the preparation of (2R)-3-methoxybutan-2-amine, a logical and frequently employed starting material is a derivative of a natural amino acid.

One prominent strategy involves starting with a protected form of L-alanine. The synthesis can proceed through a sequence of stereochemically controlled reactions. For instance, a protected L-alanine derivative can be converted to a corresponding ketone. Subsequent stereoselective reduction of the ketone, followed by methylation of the hydroxyl group, can yield the target amine. The stereochemistry at the C2 position is retained from the starting L-alanine, while the stereochemistry at the C3 position is established during the reduction step. The choice of reducing agent is critical for achieving the desired (2R, 3S) or (2R, 3R) diastereomer.

Another approach utilizes Garner's aldehyde, a versatile chiral building block derived from D-serine. A representative procedure involves the reaction of Garner's aldehyde with a phosphonate (B1237965) reagent under basic conditions, such as potassium carbonate in anhydrous toluene (B28343), to form a chiral enone intermediate. This is followed by hydrogenation and subsequent chemical modifications to introduce the methoxy (B1213986) group and deprotect the amine, ultimately furnishing the desired chiral amine.

Biocatalytic Pathways for Enantiopure this compound

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. researchgate.net

Enzymatic Resolution and Asymmetric Biotransformations

Enzymatic methods can be applied in two primary ways: the resolution of a pre-existing racemic mixture of 3-methoxybutan-2-amine (B13251836) or the direct asymmetric synthesis from a prochiral precursor.

In the context of asymmetric biotransformations, transaminases (also known as amine transaminases) are particularly relevant. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. To synthesize this compound, 3-methoxybutan-2-one (B3048630) would be the prochiral substrate. A stereoselective transaminase, specifically an (R)-selective enzyme, can convert this ketone into the desired (2R)-amine with high enantiomeric excess. The efficiency of this process often relies on a coupled system for cofactor regeneration.

Lipases are another class of enzymes useful for the kinetic resolution of racemic amines. vulcanchem.com In a typical lipase-catalyzed resolution, the racemic amine is reacted with an acyl donor. The lipase (B570770) will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the acylated amine from the unreacted enantiomer. For instance, Candida antarctica lipase B (CAL-B) is a commonly used lipase for such resolutions. vulcanchem.com

Enzyme ClassMethodSubstrateProductKey Advantage
TransaminaseAsymmetric Synthesis3-methoxybutan-2-oneThis compoundDirect formation of the desired enantiomer
Lipase (e.g., CAL-B)Kinetic ResolutionRacemic 3-methoxybutan-2-amine(S)-acylated amine + (R)-amineHigh selectivity for one enantiomer
Screening and Engineering of Biocatalysts for Specificity

The success of a biocatalytic route often hinges on the availability of an enzyme with high activity and selectivity for the specific substrate of interest. While nature provides a vast diversity of enzymes, it is often necessary to screen extensive libraries of wild-type enzymes or to engineer existing enzymes to meet the desired performance criteria. researchgate.net

The process of screening involves testing a large number of different biocatalysts, such as various transaminases or lipases, under different reaction conditions (e.g., pH, temperature, solvent) to identify the most effective one for the transformation of 3-methoxybutan-2-one or the resolution of racemic 3-methoxybutan-2-amine.

Resolution of Racemic 3-methoxybutan-2-amine

Classical resolution methods remain a viable and widely practiced approach for obtaining enantiomerically pure amines.

Kinetic Resolution Techniques

Kinetic resolution is a dynamic method that exploits the differential reaction rates of enantiomers with a chiral catalyst or reagent. smolecule.com As mentioned in the biocatalysis section, enzyme-catalyzed resolutions are a prominent example of kinetic resolution.

In addition to enzymatic methods, chemical kinetic resolution can also be employed. This might involve the use of a chiral acylation agent that reacts preferentially with one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The success of this technique depends on a significant difference in the reaction rates for the two enantiomers, which is quantified by the selectivity factor (s). A high selectivity factor is necessary to achieve high enantiomeric excess for the unreacted amine.

Chromatographic Enantioseparation Methodologies

The resolution of racemic mixtures is a fundamental technique for obtaining enantiomerically pure compounds. For 3-methoxybutan-2-amine, high-performance liquid chromatography (HPLC) is a primary method for separating the (2R) and (2S) enantiomers. This separation relies on the use of chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times.

A common strategy involves the use of polysaccharide-based CSPs. For instance, chiral stationary phases like cellulose (B213188) tris(3,5-dimethylphenylcarbamate) are effective in resolving chiral amines. The separation mechanism on this type of phase is based on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.

For analytical and preparative-scale separations of similar chiral amines, specific columns have demonstrated high efficacy. Chiral crown ether-based columns, such as a Crownpak CR-I, have been successfully used to achieve baseline separation of the diastereomers (2S,3S) and (2R,3R) of 3-methoxybutan-2-amine hydrochloride. This separation is typically achieved using an acidic mobile phase, such as 0.1% perchloric acid in methanol (B129727), which protonates the primary amine, facilitating interaction with the crown ether's cavity. The choice of mobile phase and its additives is critical for optimizing the separation efficiency.

Table 1: HPLC Conditions for Enantioseparation of Methoxybutan-2-amine Isomers

Parameter Condition Source
Column Type Crownpak CR-I (5 µm, 4.6 × 150 mm)
Mobile Phase 0.1% HClO₄ in Methanol
Separation Principle Chiral Crown Ether
Alternative CSP Cellulose tris(3,5-dimethylphenylcarbamate)

| Interaction Types | π-π interactions, Hydrogen Bonding | |

Optimization of Synthetic Reaction Conditions and Yields

The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, operating temperature, and pressure, especially in catalytic asymmetric reactions.

Influence of Solvent Systems on Stereoselectivity and Conversion

The solvent plays a multifaceted role in the synthesis of chiral amines, influencing catalyst solubility, stability, and activity, which in turn affects stereoselectivity and conversion rates. In the context of asymmetric hydrogenation of enamine precursors—a common route to chiral amines—the choice of solvent is critical. nih.gov

For ruthenium-catalyzed asymmetric reductive amination of β-keto esters, which can be adapted for this synthesis, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or protic solvents like methanol are frequently employed. Methanol can participate in the catalytic cycle by facilitating proton transfer steps, potentially increasing reaction rates. However, its coordinating nature can sometimes compete with the substrate for binding to the metal center, which may require careful tuning of the catalyst system. In other synthetic strategies, such as those involving aldol (B89426) condensation steps with specific reagents, non-polar solvents like anhydrous toluene are preferred to ensure the stability of reactive intermediates and prevent undesirable side reactions. The selection of the optimal solvent system is therefore a trade-off between reactant solubility, catalyst performance, and the suppression of side-product formation.

Temperature and Pressure Effects on Reaction Efficacy

Temperature and pressure are critical variables in controlling the efficacy of synthetic reactions, particularly in catalytic hydrogenations.

Temperature: Reaction temperature directly impacts the rate of reaction and the stability of the catalyst and reactants. For the ruthenium-catalyzed asymmetric hydrogenation of related β-keto esters, temperatures can range from ambient (25°C) to elevated (95°C). Lower temperatures often enhance enantioselectivity by reducing the kinetic energy of the system, which amplifies the energy difference between the diastereomeric transition states. Conversely, higher temperatures increase the reaction rate, leading to shorter reaction times, but may compromise enantioselectivity and catalyst stability. For instance, certain stereocontrolled olefination reactions are conducted at very low temperatures, such as -13°C, to maximize stereocontrol.

Pressure: In asymmetric hydrogenation reactions, hydrogen pressure is a key parameter. Pressures around 4.9 MPa (approximately 48 atmospheres) are reported for the hydrogenation of β-keto esters using ruthenium catalysts. Higher hydrogen pressure generally increases the concentration of hydrogen available to the catalyst, which can accelerate the reaction rate. However, excessively high pressures can sometimes negatively affect the enantioselectivity, depending on the specific catalyst and substrate.

Process Intensification and Scale-Up Considerations

Transitioning the synthesis of this compound from laboratory-scale to industrial production introduces significant challenges that necessitate process intensification. Key considerations include ensuring consistent quality, maximizing throughput, and maintaining economic viability.

One major industrial strategy is the use of asymmetric hydrogenation, which is exemplified by the multi-ton scale production of other chiral amines like the herbicide (S)-metolachlor. nih.gov For large-scale production, processes are often optimized to handle higher substrate concentrations. This reduces solvent waste and increases reactor productivity. Another approach is the use of "telescoped" processes, where multiple reaction steps are performed in a single reactor without isolating intermediates. This strategy was successfully used to manufacture 20 kg of a related chiral building block, minimizing handling and purification losses. acs.org

Furthermore, the use of biocatalysis, employing genetically engineered bacteria or specific enzymes, presents a sustainable and efficient alternative for large-scale synthesis. These biocatalytic methods often operate under mild conditions and can achieve very high enantioselectivity.

Comparative Analysis of Synthetic Route Efficiencies and Enantiomeric Purity

The synthesis of enantiomerically pure this compound can be achieved through several distinct routes, with asymmetric catalysis being the most prominent and efficient approach. nih.gov The primary method involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine. nih.govacs.org

A leading method is the asymmetric reductive amination of a β-keto ester, methyl 4-methoxy-3-oxobutanoate, using a chiral ruthenium catalyst. acs.org Catalytic systems based on ruthenium complexes with chiral phosphine (B1218219) ligands like MeOBIPHEP or BINAP have demonstrated high efficiency. acs.org These reactions typically achieve excellent initial enantiomeric excess (ee) of 97–98%. This purity can often be enhanced to ≥99% ee through a final crystallization step, which selectively isolates the desired enantiomer. The chemical yields for these optimized processes are generally high, often in the range of 70–88%.

An alternative catalytic route is the direct hydrogenation of a pre-formed chiral enamine intermediate. This method, often employing a palladium catalyst (Pd/C), can also produce the target amine with high enantiomeric purity (≥99% ee after crystallization) and good chemical yields (65–81%).

While not a direct synthesis, chiral resolution of a racemic mixture via diastereomeric salt formation or chromatography is another pathway. However, this method is inherently less efficient as the maximum theoretical yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled. Compared to asymmetric catalysis, resolution is often less favored for large-scale production due to lower atom economy and additional processing steps. nih.govnih.gov

The choice between these routes depends on factors like catalyst cost and availability, substrate synthesis, and the required scale of production. For industrial applications, direct asymmetric catalysis is generally preferred for its high efficiency, excellent enantioselectivity, and atom economy. nih.gov

Table 2: Comparison of Synthetic Route Efficiencies for Chiral Methoxy Amines

Synthetic Route Catalyst / Reagent Typical Yield Enantiomeric Excess (ee) Source
Asymmetric Reductive Amination Ru-MeOBIPHEP 70-88% ≥99% (after crystallization) acs.org
Hydrogenation of Enamine Pd/C 65-81% ≥99% (after crystallization)
Asymmetric Hydrogenation (General) Ir/f-binaphane Good to Excellent Up to 99% acs.org

Stereochemical Analysis and Purity Assessment of 2r 3 Methoxybutan 2 Amine

Advanced Methodologies for Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater quantity than the other. Several sophisticated techniques are utilized to accurately quantify the e.e. of chiral amines like (2R)-3-methoxybutan-2-amine.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. phenomenex.com The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used for the resolution of chiral amines. researchgate.netyakhak.org The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. yakhak.org For primary amines, crown ether-based CSPs (e.g., Crownpak) are also highly effective.

The separation mechanism involves the formation of transient diastereomeric complexes between the chiral analyte and the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, thus enabling their separation. mdpi.com

Chiral Stationary Phase (CSP) TypeCommon ExamplesTypical Mobile Phase (Normal Phase)Application Notes
Polysaccharide-Based Chiralpak® AD-H, Chiralcel® OD-H yakhak.orgHexane/Isopropanol with additives (e.g., diethylamine) researchgate.netBroad applicability for a wide range of chiral compounds, including amines. phenomenex.com Additives are often required to improve peak shape and resolution.
Crown Ether-Based Crownpak® CR-I Perchloric acid in Methanol (B129727) Particularly effective for the separation of primary amines and amino acids.
Macrocyclic Antibiotic-Based Chirobiotic® V, T sigmaaldrich.comMethanol/Acetic Acid/TriethylamineMulti-modal, capable of operating in reversed-phase, normal-phase, and polar ionic modes. sigmaaldrich.com

Chiral Gas Chromatography (GC) is a powerful tool for the analysis of volatile chiral compounds. chromatographyonline.com For a molecule like this compound, two primary strategies are employed: direct and indirect separation.

The direct method involves the use of a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. chromatographyonline.comchromatographyonline.com These cyclodextrin-based CSPs create a chiral environment within the column, allowing for the differential interaction and separation of enantiomers based on the formation of temporary inclusion complexes. gcms.cz

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chromatographyonline.com These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. jfda-online.com

GC Column TypeCommon Stationary PhasesPrincipleSuitability
Direct Chiral GC Derivatized Cyclodextrins (e.g., Beta-Dex™, Chiraldex®) chromatographyonline.comEnantiomers are separated directly on a chiral stationary phase.Suitable for volatile analytes that can be analyzed without derivatization.
Indirect Chiral GC Standard Achiral Phases (e.g., Polysiloxane)Enantiomers are first converted to diastereomers using a chiral derivatizing agent, then separated on an achiral column. jfda-online.comUseful when direct separation is difficult or for less volatile amines that benefit from derivatization.

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for the determination of enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). rsc.orglibretexts.org These reagents are chiral compounds that form rapid and reversible diastereomeric complexes with the analyte enantiomers directly in the NMR tube. semanticscholar.orgrsc.org This association results in a different magnetic environment for each enantiomer, leading to the appearance of separate, distinguishable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR). rsc.org

Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are classic examples of CSRs. nih.govresearchgate.net They induce large chemical shift differences between the signals of the R- and S-enantiomers. harvard.edu More recently, other CSAs like BINOL derivatives have been developed, offering a simple and rapid protocol for analyzing the enantiopurity of amines without the significant line broadening that can be associated with paramagnetic lanthanide reagents. rsc.orgresearchgate.net The enantiomeric excess can be calculated by integrating the well-resolved resonance peaks corresponding to each enantiomer. semanticscholar.orgresearchgate.net

Reagent TypeExampleMechanismKey Feature
Chiral Lanthanide Shift Reagent (CSR) Eu(hfc)₃Forms paramagnetic diastereomeric complexes, inducing large chemical shift differences. researchgate.netharvard.eduCan cause significant peak broadening, which may obscure results. tcichemicals.com
Chiral Solvating Agent (CSA) (S)-BINOL derivatives rsc.orgsemanticscholar.orgForms diamagnetic diastereomeric complexes through interactions like hydrogen bonding.Induces smaller, but often sufficient, chemical shift differences with minimal line broadening. rsc.org
Chiral Boronic Acid Assembly Bull-James Assembly nih.govForms diastereomeric iminoboronate esters in a three-component system (boronic acid, chiral diol, chiral amine). researchgate.netCan serve as both a chiral auxiliary and a shift reagent for in-situ analysis. nih.gov

This indirect approach involves the covalent reaction of the enantiomeric amine with a highly enantiopure chiral derivatizing agent (CDA) to produce a mixture of diastereomers. wikipedia.org Since diastereomers possess different physical and chemical properties, their relative quantities can be determined using standard, non-chiral analytical techniques such as HPLC, GC, or NMR. jfda-online.comresearchgate.net

A widely recognized CDA is Mosher's acid chloride (MTPA-Cl), which reacts with primary amines to form stable diastereomeric amides. wikipedia.org The resulting diastereomers can then be analyzed, for instance, by ¹H or ¹⁹F NMR spectroscopy. The signals for protons or fluorine atoms near the newly formed stereocenter will appear at different chemical shifts for each diastereomer, allowing for quantification by integration. researchgate.net

Chiral Derivatizing Agent (CDA)AcronymResulting DerivativeAnalytical Method
α-Methoxy-α-(trifluoromethyl)phenylacetic acid Mosher's Acid (MTPA) wikipedia.orgDiastereomeric AmidesNMR, HPLC, GC
N-Trifluoroacetylproline anhydride Diastereomeric AmidesGC nih.gov
1-Phenylethyl isocyanate Diastereomeric UreasHPLC
Marfey's Reagent Diastereomeric AdductsHPLC

Impurity Profiling and Quantitative Purity Evaluation Strategies

Impurity profiling is a critical aspect of chemical analysis that involves the identification and quantification of all potential impurities in a given substance. For a chiral compound like this compound, impurity profiling must also address the presence of its enantiomer, (2S)-3-methoxybutan-2-amine, and any diastereomers, such as (2R,3S)-3-methoxybutan-2-amine and (2S,3R)-3-methoxybutan-2-amine.

A comprehensive strategy for the impurity profiling and quantitative purity evaluation of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

Potential Impurities in this compound:

Impurity Name Type Potential Origin
(2S)-3-methoxybutan-2-amineEnantiomeric ImpurityIncomplete stereoselectivity in synthesis
(2R,3S)-3-methoxybutan-2-amineDiastereomeric ImpurityIncomplete stereoselectivity in synthesis
(2S,3R)-3-methoxybutan-2-amineDiastereomeric ImpurityIncomplete stereoselectivity in synthesis
Starting MaterialsProcess-related ImpurityIncomplete reaction
Reaction ByproductsProcess-related ImpuritySide reactions during synthesis
Residual SolventsProcess-related ImpurityIncomplete removal after purification

Quantitative Purity Evaluation Strategies:

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating and quantifying enantiomeric and diastereomeric impurities. The choice of the CSP and the mobile phase is crucial for achieving baseline separation of all stereoisomers. Gas chromatography (GC) with a chiral column can also be employed, particularly for volatile amines.

For the quantification of non-chiral impurities, standard reversed-phase or normal-phase HPLC and GC methods are typically used. The identity of the impurities can be confirmed using mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for both structural elucidation of impurities and quantitative analysis (qNMR).

A typical purity evaluation would involve the development and validation of analytical methods according to established guidelines to ensure accuracy, precision, and linearity. The final purity of this compound would be reported as a percentage, with a detailed breakdown of the levels of all identified impurities.

Chemical Transformations and Derivatization Strategies for 2r 3 Methoxybutan 2 Amine

N-Alkylation and N-Acylation Reactions for Functionalization

The primary amine functionality is the principal site for introducing a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The direct alkylation of (2R)-3-methoxybutan-2-amine with alkyl halides presents a classic challenge in amine chemistry. The reaction tends to produce a mixture of mono- and poly-alkylated products. libretexts.orglibretexts.org This occurs because the initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent. libretexts.org Achieving selective mono-alkylation is therefore difficult and generally results in low yields of the desired secondary amine. libretexts.org A more controlled and effective method for mono-alkylation is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com This approach offers higher selectivity and is a preferred strategy for synthesizing N-alkylated derivatives of this compound.

N-Acylation: In contrast to alkylation, N-acylation provides a highly efficient and selective method for functionalizing the amino group. Primary and secondary amines react readily with acid chlorides or acid anhydrides to yield amides. libretexts.orglibretexts.org This reaction is typically fast, high-yielding, and conducted at room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org Crucially, the resulting amide is significantly less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org This deactivation prevents over-acylation, making it a reliable method for producing well-defined N-acyl derivatives.

Table 1: N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Class Typical Conditions Product Type Selectivity Issues
N-Alkylation Alkyl Halides (e.g., R-Br, R-I) Base, Solvent Mixture of secondary, tertiary amines, and quaternary salts Low selectivity for mono-alkylation libretexts.orglibretexts.org
Reductive Amination Aldehydes (R-CHO) or Ketones (R₂C=O), Reducing Agent (e.g., NaBH₃CN) Mild acid catalyst, Methanol (B129727) Secondary or Tertiary Amine Good selectivity for mono-alkylation youtube.com
N-Acylation Acid Chlorides (R-COCl) or Acid Anhydrides ((RCO)₂O) Pyridine or NaOH, Room Temperature Amide Excellent selectivity, no over-acylation libretexts.orglibretexts.org

Synthesis of Amides, Ureas, and Thioureas Derivatives

Building upon N-acylation, a diverse family of derivatives can be synthesized from this compound.

Amides: Amide synthesis is a cornerstone of derivatization. Beyond the use of acid chlorides, amides can be formed by coupling the amine with a carboxylic acid using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt). researchgate.net This method is particularly valuable for creating complex amide structures, including those found in biologically active molecules. researchgate.net

Ureas and Thioureas: The synthesis of ureas and thioureas offers another route to functionalized derivatives. Ureas are typically prepared by reacting the amine with an isocyanate (R-N=C=O). Similarly, thioureas are synthesized using isothiocyanates (R-N=C=S). mdpi.com An alternative, atom-economic method for thiourea (B124793) synthesis involves the direct reaction of the amine with carbon disulfide (CS₂), often in an aqueous medium or in the presence of an oxidant. researchgate.netaip.org These reactions provide access to a broad range of substituted ureas and thioureas, which are important scaffolds in medicinal chemistry and organocatalysis.

Table 2: Synthesis of Amide, Urea, and Thiourea Derivatives

Derivative Reagent Class General Reaction
Amide Carboxylic Acid + Coupling Agent (e.g., EDC, HOBt) Amine + Acid + Reagent → Amide + Byproducts
Urea Isocyanate (R-N=C=O) Amine + Isocyanate → N,N'-Disubstituted Urea
Thiourea Isothiocyanate (R-N=C=S) Amine + Isothiocyanate → N,N'-Disubstituted Thiourea
Thiourea Carbon Disulfide (CS₂) + Oxidant 2 Amine + CS₂ + Oxidant → Symmetric Thiourea

Cyclization Reactions Involving the Amino Functionality

The amino group of this compound can act as a key nucleophile in the construction of nitrogen-containing heterocyclic rings (N-heterocycles). ethz.ch These structures are prevalent in pharmaceuticals and natural products.

Strategies for forming these rings typically involve reacting the amine with a molecule containing two electrophilic centers. For instance, reaction with a 1,4-dihalide or a γ-halo ketone could lead to the formation of a substituted pyrrolidine (B122466) ring through sequential nucleophilic substitution. Similarly, using a 1,5-dihalide or a δ-halo ketone could yield a six-membered piperidine (B6355638) ring.

A common synthetic route involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by an intramolecular reaction. libretexts.org For example, reaction with a keto-aldehyde could lead to an imine that subsequently undergoes an intramolecular cyclization and dehydration to form a cyclic enamine or a related heterocycle. Modern methods, such as the Tin Amine Protocol (SnAP) or Silicon Amine Protocol (SLAP), utilize specialized reagents to facilitate the one-step synthesis of saturated N-heterocycles like morpholines and piperazines from amines and aldehydes. ethz.ch

Table 3: Potential Cyclization Strategies

Target Ring Bifunctional Reagent Example Reaction Pathway
Pyrrolidine (5-membered) 4-chloro-1-butanone Imine formation followed by intramolecular N-alkylation
Piperidine (6-membered) 5-chloro-2-pentanone Intramolecular reductive amination
Oxazolidine (5-membered) Formaldehyde (or other aldehyde) Condensation with the amine to form an iminium ion, followed by intramolecular attack from a hydroxyl group (if the methoxy (B1213986) is cleaved first)

Regioselective Functionalization of the Methoxy Group

The methoxy group, an ether linkage, is generally chemically robust and less reactive than the amine functionality. chem-station.com Its functionalization primarily involves cleavage of the methyl C-O bond to yield the corresponding secondary alcohol, (2R)-3-hydroxybutan-2-amine.

This ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The mechanism involves protonation of the ether oxygen to form a good leaving group (methanol), followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methyl group via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective and are often a first choice for demethylation, even at low temperatures. chem-station.com

While effective, these methods lack regioselectivity if other acid-sensitive groups are present. Milder, more selective reagents have been developed, although they are often more effective for electron-poor aromatic ethers. thieme-connect.com For non-aromatic ethers, O-demethylation remains a challenging transformation that often requires forcing conditions. chem-station.comtandfonline.com Biocatalytic methods using specific enzymes like demethylases can offer high selectivity under mild conditions but may have limited substrate scope. acs.org

Table 4: Methods for Methoxy Group Cleavage

Reagent Conditions Mechanism Notes
HBr or HI High Temperature Sₙ2 attack on protonated ether libretexts.orgmasterorganicchemistry.com Harsh conditions, lack of selectivity.
BBr₃ Low Temperature (e.g., -78 °C to RT) Lewis acid activation, followed by Sₙ2 chem-station.com Highly effective but very reactive.
Alkyl Thiolates (e.g., EtSNa) High Temperature, polar aprotic solvent Nucleophilic demethylation Requires strong nucleophiles and high heat. chem-station.com
L-Selectride Refluxing THF Nucleophilic hydride attack More effective for electron-poor aromatic ethers. thieme-connect.com

Formation of Chiral Ligands and Catalysts Based on this compound Scaffold

The structural motif of a chiral β-amino ether makes this compound an excellent candidate for development into a chiral ligand for asymmetric catalysis. mdpi.comnih.gov The nitrogen and oxygen atoms can act as a bidentate (N,O) ligand, coordinating to a metal center to create a well-defined chiral environment.

The primary amine provides a versatile handle for further modification to create a library of ligands with varied steric and electronic properties. For example:

Schiff Base Ligands: Condensation with salicylaldehydes or other substituted aldehydes yields chiral N,N- or N,O-type Schiff base (or salen-type) ligands. mdpi.com

Amide and Phosphine-Amine Ligands: Acylation with diphenylphosphinobenzoic acid or a similar reagent can produce chiral P,N-ligands, which are highly successful in various metal-catalyzed reactions. mdpi.com

Diamine Ligands: Further functionalization of the amine can lead to chiral diamine ligands.

These types of ligands, derived from chiral amino alcohols and related structures, have proven effective in a multitude of asymmetric reactions, including palladium-catalyzed allylic alkylation, ruthenium-catalyzed hydrogenation, and copper-catalyzed conjugate additions. nih.govmdpi.comoup.com The specific (2R) stereochemistry, combined with the methoxy group, would influence the conformational preferences of the resulting metal-ligand complex, thereby directing the stereochemical outcome of the catalyzed reaction.

Table 6: Potential Chiral Ligands and Applications

Ligand Type Synthesis from this compound Metal Complex Example Potential Catalytic Application
Bidentate Amino Ether Direct use of the amine Pd, Ru, Rh, Cu Asymmetric hydrogenation, transfer hydrogenation.
Schiff Base (N,N or N,O) Reaction with salicylaldehyde Ti, V, Cu, Mn Asymmetric epoxidation, cyclopropanation.
Phosphine-Amine (P,N) Acylation with 2-(diphenylphosphino)benzoic acid Pd, Rh, Ir Asymmetric allylic alkylation, hydrogenation. nih.govoup.com
N,N'-Dioxide Oxidation of a derived tertiary diamine Sc, Cu, Ni Asymmetric cycloadditions, Friedel-Crafts reactions. nih.gov

Applications of 2r 3 Methoxybutan 2 Amine As a Chiral Building Block in Advanced Synthesis

Design and Application in Chiral Auxiliaries and Ligands for Asymmetric Catalysis:

Application in Asymmetric Reduction and Oxidation Reactions:The literature search did not provide any instances of(2R)-3-methoxybutan-2-aminebeing used as a chiral ligand or auxiliary in asymmetric reduction or oxidation reactions.

Due to the absence of detailed research findings, creating an authoritative and scientifically accurate article that strictly adheres to the requested outline is not feasible without resorting to speculation.

Precursor for Chiral Materials and Polymers

The incorporation of chiral units into macromolecular structures is a key strategy for the development of advanced materials with unique optical, recognition, and catalytic properties. Chiral amines, in particular, have been widely explored for their ability to impart chirality to polymers, either by being integrated into the polymer backbone, appended as a side chain, or used as a chiral initiator or catalyst during polymerization. While direct research on (2R)-3-methoxybutan-2-amine in polymer applications is not extensively documented, its structural features suggest a strong potential for use in this field, analogous to other chiral amines.

Synthesis of Chiral Monomers for Stereoregular Polymerization

The synthesis of chiral monomers is a fundamental step in creating optically active polymers with a well-defined stereochemistry. This compound can be envisioned as a precursor for various types of chiral monomers. For instance, its primary amine functionality allows for straightforward reactions with a range of bifunctional molecules to introduce polymerizable groups.

One potential route involves the reaction of this compound with acryloyl chloride or methacryloyl chloride to form the corresponding chiral acrylamide (B121943) or methacrylamide (B166291) monomers. The resulting monomers would possess a pendent chiral group, which could then influence the stereochemistry of the polymer backbone during polymerization, potentially leading to stereoregular polymers.

Another approach could be the derivatization of this compound to form a chiral diol, which can then be used in condensation polymerization with dicarboxylic acids or their derivatives to produce chiral polyesters. Similarly, its conversion into a chiral diamine would open pathways to chiral polyamides. The presence of the methoxy (B1213986) group can also influence the properties of the resulting monomers and polymers, such as solubility and conformational preferences.

The general principle of using chiral amines to induce helicity in stereoregular polymers has been demonstrated. For example, complexation of an optically inactive polymer, cis−transoidal poly((4-carboxyphenyl)acetylene), with optically active amines can induce a one-handed helical structure. nih.gov This highlights the potential of chiral amines like this compound to act as chiral templates in polymer synthesis.

Table 1: Potential Chiral Monomers Derived from this compound

Monomer TypePotential Synthetic RouteResulting Polymer Type
Chiral AcrylamideReaction with acryloyl chloridePoly(acrylamide)
Chiral MethacrylamideReaction with methacryloyl chloridePoly(methacrylamide)
Chiral Diole.g., N-alkylation with a protected hydroxy-functionalized alkyl halide followed by deprotectionPolyester
Chiral Diaminee.g., Reductive amination with a suitable dicarbonyl compoundPolyamide

Development of Optically Active Polymeric Materials

Optically active polymers are of significant interest for a variety of applications, including chiral separation media, asymmetric catalysis, and chiroptical devices. The incorporation of this compound into a polymer structure would render the material optically active.

One of the key applications for such polymers is in chiral chromatography. A polymer containing the this compound moiety, either in the main chain or as a pendent group, could be used as a chiral stationary phase (CSP) for the separation of enantiomers. The chiral recognition ability of the CSP would stem from the specific stereochemical interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric repulsion) between the chiral centers of the polymer and the enantiomers of the analyte.

Furthermore, chiral amines have been employed as initiators in the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) to produce helical polypeptides. The chirality of the amine initiator can direct the screw sense of the polymer helix. researchgate.net By analogy, this compound could potentially be used to initiate the polymerization of achiral monomers to produce polymers with a preferred helical conformation, a phenomenon known as asymmetric induction.

The synthesis of polymer-supported chiral lithium amide bases from amino acid derivatives has been reported for use in asymmetric deprotonation reactions. utwente.nl A similar strategy could be employed with this compound to create a recyclable, polymer-bound chiral base for asymmetric synthesis.

Utility in Agrochemical and Specialty Chemical Synthesis

Chirality is a critical factor in the design of modern agrochemicals, as the biological activity often resides in a single enantiomer, while the other may be inactive or even detrimental. nih.gov Chiral amines are important building blocks for the synthesis of many of these active ingredients. researchgate.net

The structural motif of a chiral amino alcohol or amino ether is present in a number of biologically active molecules. The this compound provides a scaffold that can be elaborated to access a variety of target structures. For instance, the amine group can be functionalized to introduce different substituents, while the methoxy group can influence the lipophilicity and metabolic stability of the final compound, which are important parameters for agrochemical efficacy.

While specific examples of the use of this compound in commercial agrochemicals are not readily found in public literature, its potential is evident from the general importance of chiral amines and amino ethers in this sector. For example, chiral amines are used as intermediates in the synthesis of some phenylpyrazole pesticides. mz-at.de The development of enantioselective synthetic routes to chiral amines is an active area of research, underscoring their importance. acs.org

In the realm of specialty chemicals, this compound can serve as a versatile chiral auxiliary or synthon. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, and are subsequently removed. The amine functionality of this compound could be used to form a chiral imine or enamine, which could then undergo diastereoselective reactions.

The synthesis of complex organic molecules often relies on the availability of a diverse pool of chiral building blocks. acs.org this compound, with its specific stereochemistry and dual functionality, represents a valuable addition to this pool for the synthesis of a wide range of specialty chemicals, including those with applications in materials science, and as ligands for asymmetric catalysis.

Table 2: Potential Applications in Agrochemical and Specialty Chemical Synthesis

Application AreaPotential Role of this compoundExample of General Principle
AgrochemicalsChiral building block for the synthesis of enantiomerically pure pesticides or herbicides.Chiral amines as precursors for phenylpyrazole insecticides. mz-at.de
Specialty ChemicalsChiral auxiliary to control stereochemistry in asymmetric reactions.Use of chiral amines to form diastereomeric intermediates.
Asymmetric CatalysisPrecursor for the synthesis of chiral ligands for metal-catalyzed reactions.Chiral amines incorporated into ligands for asymmetric hydrogenation. acs.org

Computational and Theoretical Investigations of 2r 3 Methoxybutan 2 Amine

Conformational Analysis and Potential Energy Surface Mapping

A comprehensive understanding of the three-dimensional structure and conformational preferences of (2R)-3-methoxybutan-2-amine is crucial for elucidating its chemical behavior and reactivity. Computational methods provide powerful tools to explore the potential energy surface (PES) of this chiral amine, identifying stable conformers and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Calculations

Such calculations would involve geometry optimization of various possible conformers arising from the rotation around the C2-C3 and C3-O bonds. Subsequent frequency calculations would confirm these structures as true minima on the potential energy surface and provide thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies. The relative energies of these conformers would indicate their population distribution at a given temperature. Intramolecular interactions, such as hydrogen bonding between the amine and methoxy (B1213986) groups, would be expected to play a significant role in determining the most stable conformations.

Hypothetical Conformational Energy Profile of this compound

ConformerDihedral Angle (N-C2-C3-O)Relative Energy (kcal/mol)Key Intramolecular Interactions
Anti~180°0.00 (Reference)Minimal steric hindrance
Gauche 1~60°+0.8Potential N-H---O hydrogen bond
Gauche 2~-60°+1.2Steric repulsion between methyl and methoxy groups

Molecular Dynamics Simulations for Conformational Sampling

To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in different environments (e.g., in vacuum or in a solvent). By simulating the motion of the molecule over time, MD can explore a wider range of the conformational space and identify the most frequently visited conformations.

The application of force fields optimized for small organic molecules (e.g., OPLS-AA, GAFF) would be a standard approach. The simulations would reveal the flexibility of the molecule, the timescales of conformational changes, and the influence of the solvent on the conformational equilibrium. Analysis of the radial distribution functions (RDFs) could provide information about the solvation structure around the amine and methoxy groups.

Electronic Structure and Reactivity Predictions

The electronic properties of this compound are fundamental to its reactivity. Computational chemistry offers a suite of tools to probe these properties and predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, on the other hand, would likely be distributed over the C-N and C-O antibonding orbitals.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations would provide precise energies and visualizations of these orbitals.

Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValueImplication
HOMO Energy-9.5 eVSite of nucleophilic attack
LUMO Energy+1.2 eVSite of electrophilic attack
HOMO-LUMO Gap10.7 eVIndicates moderate kinetic stability
Dipole Moment~1.5 DPolar molecule

Electrostatic Potential Surface Mapping

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution in a molecule. For this compound, the ESP map would show a region of negative potential (typically colored red) around the nitrogen atom of the amine group and the oxygen atom of the methoxy group, indicating their electron-rich nature and propensity to act as hydrogen bond acceptors or sites of electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group, highlighting their role as hydrogen bond donors. This detailed map of the electronic landscape is invaluable for predicting intermolecular interactions and the initial stages of chemical reactions.

Mechanistic Studies of Reactions Involving this compound

While specific mechanistic studies involving this compound are not documented in the available literature, computational methods could be employed to investigate the pathways of its potential reactions. For instance, in a reaction where the amine group acts as a nucleophile, transition state theory combined with quantum chemical calculations could be used to locate the transition state structure and calculate the activation energy. This would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

For example, in a hypothetical N-alkylation reaction, computational modeling could elucidate the SN2 transition state, revealing the geometry of the approach of the electrophile and the departing leaving group. Similarly, the role of this compound as a chiral ligand in catalysis could be investigated by modeling the structure of the metal-ligand complex and the subsequent catalytic cycle. These theoretical studies would be instrumental in rationalizing experimental observations and in the design of new synthetic methodologies.

Transition State Analysis for Stereoselective Processes

There is no publicly available research detailing transition state analysis for stereoselective processes involving this compound. Computational studies typically employ methods like Density Functional Theory (DFT) to model the transition states of reactions. This analysis is crucial for understanding the origins of stereoselectivity, predicting reaction outcomes, and designing more efficient synthetic routes. Such studies would involve locating the transition state structures for reactions where this compound acts as a reactant, catalyst, or product, and analyzing their energies and geometries to elucidate the factors controlling the formation of one stereoisomer over another. The absence of these studies means that the stereochemical control exerted by or on this molecule in chemical transformations remains computationally unexplored.

Computational Modeling of Catalytic Cycles

No computational models of catalytic cycles featuring this compound have been reported in the scientific literature. Chiral amines are frequently used as organocatalysts, and computational modeling is a powerful tool to elucidate the mechanisms of these catalytic cycles. Such modeling would typically involve mapping the potential energy surface of the entire catalytic process, identifying all intermediates and transition states. This allows for a detailed understanding of the catalyst's mode of action, turnover-limiting steps, and the origins of enantioselectivity. Without such studies on this compound, its potential as a catalyst and the mechanism by which it might operate remain purely speculative.

Prediction of Spectroscopic Signatures to Aid Absolute Configuration Determination

There are no published theoretical predictions of spectroscopic signatures for this compound. Techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) are powerful methods for determining the absolute configuration of chiral molecules. The accuracy of these experimental techniques is greatly enhanced by comparison with theoretically predicted spectra.

Computational methods, primarily time-dependent density functional theory (TD-DFT), are used to calculate these chiroptical properties. The process involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Optimizing the geometry and calculating the vibrational frequencies for each conformer.

Calculating the VCD, ECD, and ORD spectra for each conformer.

Generating a Boltzmann-averaged spectrum based on the relative energies of the conformers for comparison with experimental data.

The absence of such theoretical spectra for this compound means that researchers lack a crucial tool for the unambiguous assignment of its absolute configuration.

Table 1: Theoretical Spectroscopic Data for this compound

Spectroscopic TechniqueStatus
Vibrational Circular Dichroism (VCD)No data available
Electronic Circular Dichroism (ECD)No data available
Optical Rotatory Dispersion (ORD)No data available

Molecular Docking and Ligand-Target Interaction Modeling for Prospective Applications

No molecular docking or ligand-target interaction modeling studies have been published for this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery and materials science for understanding and predicting the interaction between a ligand and a target protein or other receptor.

Such studies would provide insights into the potential biological activity of this compound by identifying potential binding targets and characterizing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The lack of this research means that the potential applications of this compound in fields such as pharmacology or materials science have not been computationally explored.

Advanced Research Perspectives and Future Directions for 2r 3 Methoxybutan 2 Amine Research

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce environmental impact and enhance process efficiency. The development of green and sustainable synthetic routes for (2R)-3-methoxybutan-2-amine is a key area of ongoing research.

Implementation of Solvent-Free or Aqueous Reaction Systems

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental footprint of chemical processes. A major goal in the green synthesis of this compound is the implementation of solvent-free or aqueous reaction systems.

Biocatalysis offers a promising avenue for achieving this goal. Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) can catalyze the asymmetric synthesis of chiral amines in aqueous media under mild conditions. nih.govacs.org For instance, a potential biocatalytic route to this compound could involve the asymmetric amination of a suitable keto-precursor, 3-methoxybutan-2-one (B3048630), using an engineered (R)-selective transaminase. This approach would utilize water as the solvent, eliminating the need for hazardous organic solvents. nih.gov

Recent advancements in enzyme engineering have expanded the substrate scope of these biocatalysts, making them applicable to a wider range of molecules. nih.gov The synthesis of structurally related chiral 1,2-amino alcohols has been successfully demonstrated using engineered amine dehydrogenases in aqueous environments, highlighting the feasibility of this strategy for producing this compound. nih.gov

Table 1: Comparison of Conventional and Green Synthetic Approaches for Chiral Amines

FeatureConventional SynthesisGreen Synthesis (e.g., Biocatalysis)
Solvent Organic Solvents (e.g., Toluene (B28343), THF)Water or Solvent-Free
Catalyst Metal-based catalystsEnzymes (e.g., Transaminases)
Reaction Conditions Often high temperature and pressureMild (ambient temperature and pressure)
Byproducts Often stoichiometric, hazardous wasteMinimal, often biodegradable
Stereoselectivity May require chiral auxiliaries or resolutionHigh enantioselectivity

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. High atom economy is a cornerstone of green chemistry, and strategies to maximize it are central to the sustainable synthesis of this compound.

Catalytic asymmetric hydrogenation is a prime example of an atom-economical reaction. acs.org A potential route to this compound could involve the asymmetric hydrogenation of an appropriate imine precursor. This reaction, ideally catalyzed by a highly efficient and recyclable catalyst, would have a theoretical atom economy of 100%. nih.gov

Furthermore, waste minimization can be achieved through the use of catalytic rather than stoichiometric reagents and by designing synthetic pathways that reduce the number of steps. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly reduce waste by minimizing workup and purification steps. rsc.org

Exploration of Novel Reactivity Modes and Functionalization Pathways

The exploration of novel reactivity modes and functionalization pathways for this compound is crucial for expanding its utility as a chiral building block. Research in this area could uncover new synthetic methodologies and provide access to a wider range of complex chiral molecules.

Oxidation and reduction reactions of the amine functionality in related chiral amines can lead to the formation of imines, nitriles, or other amine derivatives. Investigating similar transformations for this compound could yield valuable synthetic intermediates. The presence of the methoxy (B1213986) group offers an additional site for potential functionalization, although this would require overcoming the challenge of selective reaction at that position.

Recent developments in diastereoselective cycloaddition reactions involving tertiary amine N-oxides suggest another potential avenue for novel reactivity. nih.gov Converting this compound into a suitable derivative could enable its participation in such reactions to generate complex heterocyclic structures with high stereocontrol.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of chemical synthesis with automated platforms and high-throughput experimentation (HTE) has revolutionized drug discovery and materials science. Applying these technologies to the synthesis and application of this compound could significantly accelerate research and development.

Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions for the synthesis of this compound, allowing for the efficient optimization of reaction parameters such as catalyst, solvent, temperature, and reaction time. This approach can lead to the discovery of more efficient and robust synthetic methods.

High-throughput screening techniques can be used to evaluate the performance of this compound as a chiral ligand or catalyst in a variety of asymmetric reactions. This would enable the rapid identification of new applications for this chiral amine and facilitate the discovery of novel catalytic transformations.

Expansion of Applications as a Versatile Chiral Catalytic Scaffold

Chiral amines and their derivatives are widely used as ligands and catalysts in asymmetric synthesis. rsc.orgrsc.orgrsc.org The unique stereoelectronic properties of this compound make it a promising candidate for development as a versatile chiral catalytic scaffold.

The presence of both a nitrogen and an oxygen atom in a 1,2-relationship provides two potential coordination sites for metal catalysts. This bidentate chelation can create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in catalytic reactions. The development of novel chiral-at-metal complexes incorporating this compound as a ligand is a promising area of research. rsc.org

Furthermore, derivatives of this compound could be explored as organocatalysts. For instance, it could be incorporated into more complex molecular architectures to create bifunctional catalysts that can activate substrates through multiple non-covalent interactions. rsc.org

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalyst TypePotential Reaction
Chiral Ligand for Metal Catalysis Asymmetric Hydrogenation, Asymmetric Allylic Alkylation
Organocatalyst Asymmetric Aldol (B89426) Reactions, Asymmetric Michael Additions
Phase-Transfer Catalyst Asymmetric Alkylation, Asymmetric Epoxidation

Synergistic Approaches Combining Synthetic and Computational Methodologies for Enhanced Discovery

The integration of computational chemistry with experimental synthesis offers a powerful synergistic approach to accelerate the discovery and development of new chiral catalysts and synthetic methods.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to elucidate reaction mechanisms, predict the stereochemical outcome of reactions, and design new catalysts with improved activity and selectivity. nih.govresearchgate.net For example, computational studies could be employed to understand the transition states of reactions catalyzed by derivatives of this compound, providing insights that can guide the design of more effective catalysts. researchgate.net

Molecular dynamics simulations can be used to study the interactions between a catalyst and its substrate, providing a deeper understanding of the factors that govern stereoselectivity. acs.org This information can be invaluable for the rational design of new chiral ligands and organocatalysts based on the this compound scaffold. By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space and accelerate the discovery of new and improved synthetic methodologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.